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Compound of Interest

Compound Name: 3,4-Dimethylbenzylamine

Cat. No.: B087119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-
Dimethylbenzylamine (CAS 102-48-7), a versatile organic compound utilized as an

intermediate in the synthesis of various pharmaceuticals and research chemicals. This

document presents key spectral information obtained from Nuclear Magnetic Resonance

(NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry

(MS), offering critical data for compound identification, purity assessment, and structural

elucidation.

Compound Information
Property Value

Chemical Name 3,4-Dimethylbenzylamine

CAS Number 102-48-7

Molecular Formula C₉H₁₃N

Molecular Weight 135.21 g/mol [1][2]

Structure

(3,4-dimethylphenyl)methanamine
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Spectral Data Summary
The following tables summarize the available spectral data for 3,4-Dimethylbenzylamine.

¹H NMR Spectral Data
Note: The following data is for (3,4-dimethylphenyl)methanamine hydrochloride. The chemical

shifts for the free base are expected to be similar, with potential slight variations for protons

near the amine group.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

¹³C NMR Spectral Data
Note: The following data is for (3,4-dimethylphenyl)methanamine hydrochloride. The chemical

shifts for the free base are expected to be similar, with potential slight variations for carbons

near the amine group.

Chemical Shift (δ) ppm Assignment

Data not available in search results

FT-IR Spectral Data
Wavenumber (cm⁻¹) Interpretation

Data not available in search results

Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity (%) Interpretation

135 35 Molecular Ion [M]⁺

134 100 [M-H]⁺

120 45 [M-CH₃]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

77 20 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of the analyte (approximately 5-10 mg) is prepared by

dissolving it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Parameters:

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise

ratio.

Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation

of the protons.

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy:
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Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to

simplify the spectrum to single lines for each unique carbon atom.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Referencing: Chemical shifts are referenced to the deuterated solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of the liquid 3,4-Dimethylbenzylamine onto the surface of a clean, dry

salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, creating a thin liquid film between the

plates.

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

Instrument: A standard FT-IR spectrometer.

Parameters:

Mode: Transmittance.

Scan Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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Background: A background spectrum of the clean, empty sample compartment is recorded

and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Method: Electron Ionization (EI)

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion

source, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).

The sample is vaporized under high vacuum.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the ejection of an electron from the molecule, forming a

molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Visualizations
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Sample Preparation

Spectroscopic Analysis

Data Acquisition & Interpretation

Structural Elucidation
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Chemical Shifts,
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Absorption Bands
(Functional Groups)

Mass-to-Charge Ratios,
Fragmentation Pattern

Confirm Structure of
3,4-Dimethylbenzylamine

Click to download full resolution via product page

Caption: General workflow for the spectral analysis of 3,4-Dimethylbenzylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 3,4-
Dimethylbenzylamine (CAS 102-48-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087119#3-4-dimethylbenzylamine-cas-102-48-7-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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